molecular formula C12H8ClN3 B13135233 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine

7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13135233
M. Wt: 229.66 g/mol
InChI Key: NAZLNPRGZCAJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be chlorinated to yield the desired compound . The reaction conditions often involve phase transfer catalysis (PTC) in a solid-liquid system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various regioisomers depending on the position of substitution .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its potential as a versatile pharmacophore in drug development .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

7-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H8ClN3/c13-9-6-7-14-12-10(9)15-11(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)

InChI Key

NAZLNPRGZCAJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CC(=C3N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.